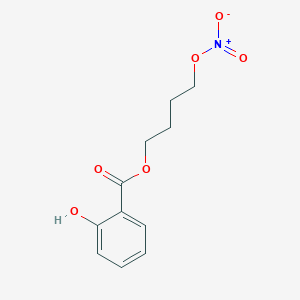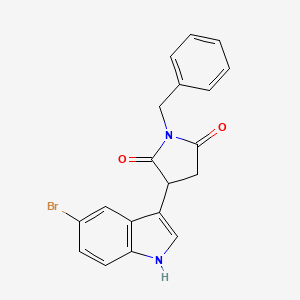
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine is a synthetic peptide composed of multiple glycine residues and a single serine residue
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: While SPPS is commonly used in research settings, industrial production may involve large-scale liquid-phase peptide synthesis (LPPS) or recombinant DNA technology for producing peptides in microbial systems.
化学反应分析
Types of Reactions: Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.
Major Products:
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with new functional groups.
科学研究应用
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用机制
The mechanism of action of Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine involves its interaction with specific molecular targets. The serine residue can participate in hydrogen bonding and catalytic activities, while the glycine residues provide flexibility to the peptide chain. This flexibility allows the peptide to adopt various conformations, facilitating its interaction with different proteins and enzymes.
相似化合物的比较
Glycylglycylglycylglycyl-L-serine: Similar structure but with fewer glycine residues.
Glycylglycylglycylglycyl-L-threonine: Contains a threonine residue instead of serine.
Glycylglycylglycylglycyl-L-alanine: Contains an alanine residue instead of serine.
Uniqueness: Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine is unique due to its high glycine content and the presence of a single serine residue. This combination provides a balance of flexibility and functional activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
315719-46-1 |
|---|---|
分子式 |
C19H31N9O11 |
分子量 |
561.5 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H31N9O11/c20-1-11(30)21-2-12(31)22-4-14(33)25-7-17(36)28-10(9-29)19(39)27-6-16(35)24-3-13(32)23-5-15(34)26-8-18(37)38/h10,29H,1-9,20H2,(H,21,30)(H,22,31)(H,23,32)(H,24,35)(H,25,33)(H,26,34)(H,27,39)(H,28,36)(H,37,38)/t10-/m0/s1 |
InChI 键 |
COOJHDRHNZQYPH-JTQLQIEISA-N |
手性 SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
规范 SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


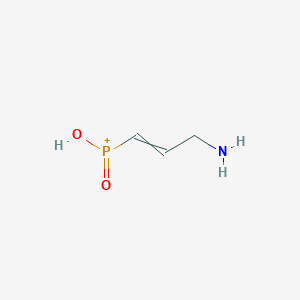
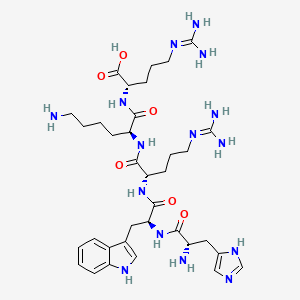
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
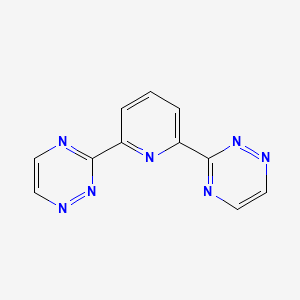
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)

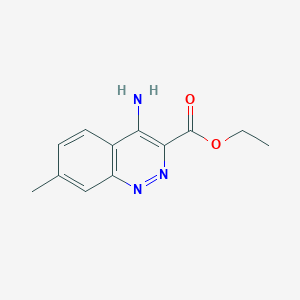

![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
